3-butoxy-N-(2-iodophenyl)benzamide
Description
3-Butoxy-N-(2-iodophenyl)benzamide is a benzamide derivative featuring a butoxy group at the 3-position of the benzoyl ring and a 2-iodophenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₈INO₂, with a calculated molecular weight of 401.24 g/mol. The compound’s structure combines a bulky alkoxy group (butoxy) with a heavy halogen (iodine), which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-butoxy-N-(2-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGHRRSFOOKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-butoxy-N-(2-iodophenyl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-iodoaniline in the presence of coupling reagents. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine to form the amide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
3-butoxy-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the butoxy group and the benzamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-butoxy-N-(2-iodophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amide bonds and iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(2-iodophenyl)benzamide involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrophobic interactions, while the iodophenyl group can engage in halogen bonding. The benzamide moiety can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biological pathways and processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 3-butoxy-N-(2-iodophenyl)benzamide with structurally related benzamides:
Challenges and Opportunities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
